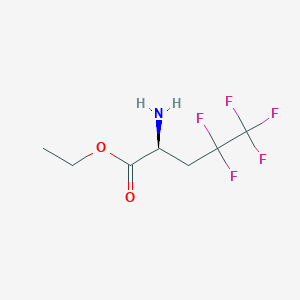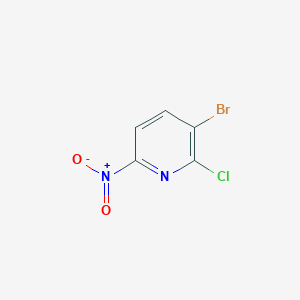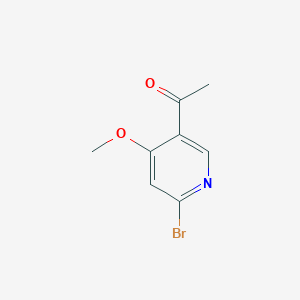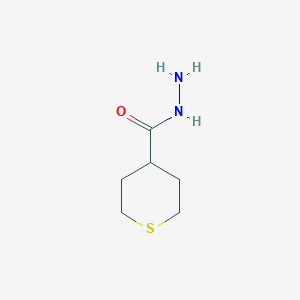
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in pharmaceuticals and other fields. The structure of this compound consists of a pyrimidine ring with two methyl groups at positions 4 and 6, and an amine group at position 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or silica-supported solid acids . Another method involves the use of Ziegler–Natta catalysts, which facilitate the reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions: 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
科学的研究の応用
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it exhibits significant biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . These activities make it a promising candidate for drug development and therapeutic applications. Additionally, the compound is used in the development of new materials and as a catalyst in various industrial processes .
作用機序
The mechanism of action of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be compared with other similar compounds, such as dihydropyrimidin-2(1H)-ones and thiones. These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. Other similar compounds include 2-amino-4,6-dimethoxypyrimidine and 4,6-dichloro-2-methylthiopyrimidine, which have been studied for their pharmacological properties and synthetic applications .
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
4,6-dimethyl-4,5-dihydropyrimidin-2-amine |
InChI |
InChI=1S/C6H11N3/c1-4-3-5(2)9-6(7)8-4/h4H,3H2,1-2H3,(H2,7,8) |
InChIキー |
AZDLCTYKBOKLPC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=NC(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)

![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)




![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)



